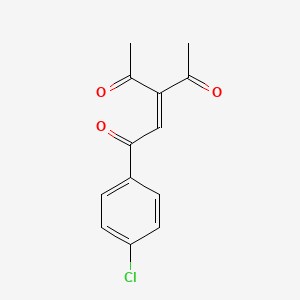
2-Pentanone, 3-bromo-4-hydroxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to the pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-bromo-4-hydroxy-4-methyl- can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-4-methyl-2-pentanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 3-bromo-4-hydroxy-4-methyl- may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction Reactions: The carbonyl group in the pentanone backbone can be reduced to form secondary alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pentanones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include diketones or carboxylic acids, depending on the extent of oxidation.
Reduction Reactions: Products include secondary alcohols derived from the reduction of the carbonyl group.
Applications De Recherche Scientifique
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, including solvents, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 3-bromo-4-hydroxy-4-methyl- involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. For example, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Similar in structure but lacks the bromine atom.
3-Bromo-2-pentanone: Similar in structure but lacks the hydroxyl and methyl groups.
4-Hydroxy-2-pentanone: Similar in structure but lacks the bromine and methyl groups.
Uniqueness
2-Pentanone, 3-bromo-4-hydroxy-4-methyl- is unique due to the presence of both a bromine atom and a hydroxyl group on the same molecule. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89238-06-2 |
|---|---|
Formule moléculaire |
C6H11BrO2 |
Poids moléculaire |
195.05 g/mol |
Nom IUPAC |
3-bromo-4-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11BrO2/c1-4(8)5(7)6(2,3)9/h5,9H,1-3H3 |
Clé InChI |
FXYYRXMIQZRMEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(C)(C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


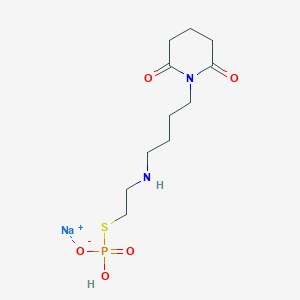
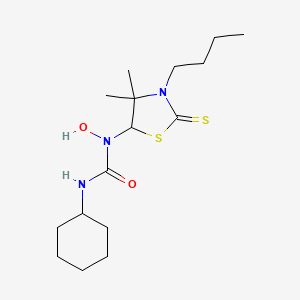
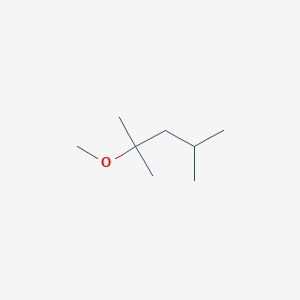
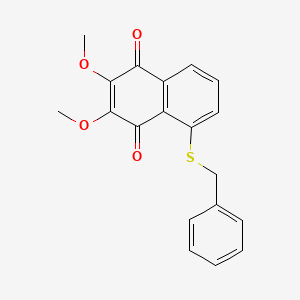
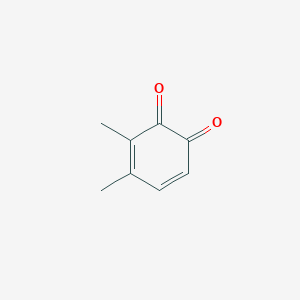
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
![[(1E,3E)-hepta-1,3-dienyl]boronic Acid](/img/structure/B14141692.png)
![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)

![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)

